N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide
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Overview
Description
N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a cycloheptyl group, a nitro group, and a carboxamide group attached to the indazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized using various methods, including transition metal-catalyzed reactions, reductive cyclization, and metal-free reactions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using reagents such as tert-butyl nitrite and silver catalysts.
Attachment of the Cycloheptyl Group: The cycloheptyl group can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.
Substitution: The cycloheptyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalysts.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Alkyl or aryl halides, nucleophiles.
Major Products Formed
Reduction: Formation of N-cycloheptyl-5-amino-1H-indazole-3-carboxamide.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: It is used in studies to understand the biological pathways and molecular targets involved in various diseases.
Chemical Biology: It is used as a probe to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-nitro-1H-indazole: A compound with similar structural features but lacking the cycloheptyl and carboxamide groups.
N-cycloheptyl-1H-indazole-3-carboxamide: A compound with similar structural features but lacking the nitro group.
Uniqueness
N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide is unique due to the presence of the cycloheptyl, nitro, and carboxamide groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile scaffold for drug development and other scientific applications .
Properties
IUPAC Name |
N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-15(16-10-5-3-1-2-4-6-10)14-12-9-11(19(21)22)7-8-13(12)17-18-14/h7-10H,1-6H2,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIITQRGHNNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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